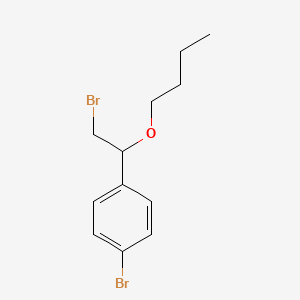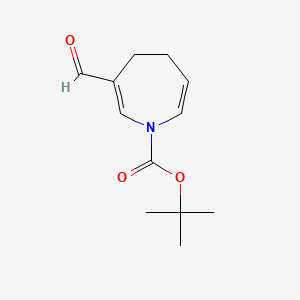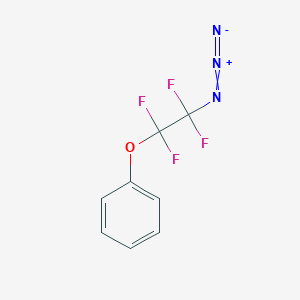
Phenoxytetrafluoroethyl azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenoxytetrafluoroethyl azide is an organic compound characterized by the presence of both phenoxy and tetrafluoroethyl groups attached to an azide functional group. Azides are known for their high reactivity and are often used in various chemical synthesis processes, including click chemistry. The unique structure of this compound makes it a valuable compound in both research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Phenoxytetrafluoroethyl azide can be synthesized through several methods. One common approach involves the reaction of phenoxytetrafluoroethyl halide with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at room temperature and yields the desired azide compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure safety and efficiency. The use of automated systems allows for precise control over reaction conditions, minimizing the risk associated with handling azides. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste reduction, can enhance the sustainability of the production process .
化学反应分析
Types of Reactions
Phenoxytetrafluoroethyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate molecule.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Substitution: this compound.
Reduction: Phenoxytetrafluoroethyl amine.
Cycloaddition: Phenoxytetrafluoroethyl triazole.
科学研究应用
Phenoxytetrafluoroethyl azide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of phenoxytetrafluoroethyl azide primarily involves its reactivity as an azide. The azide group can participate in nucleophilic substitution and cycloaddition reactions, forming stable products such as amines and triazoles. These reactions often proceed through the formation of reactive intermediates, such as nitrenes, which can further react with various substrates .
相似化合物的比较
Phenoxytetrafluoroethyl azide can be compared with other azide compounds, such as:
Phenyl azide: Similar in structure but lacks the tetrafluoroethyl group, making it less reactive in certain applications.
Benzyl azide: Contains a benzyl group instead of a phenoxy group, leading to different reactivity and applications.
Alkyl azides: Generally less reactive than aryl azides due to the absence of electron-withdrawing groups.
The uniqueness of this compound lies in its combination of the phenoxy and tetrafluoroethyl groups, which enhance its reactivity and make it suitable for a broader range of applications.
属性
分子式 |
C8H5F4N3O |
|---|---|
分子量 |
235.14 g/mol |
IUPAC 名称 |
(2-azido-1,1,2,2-tetrafluoroethoxy)benzene |
InChI |
InChI=1S/C8H5F4N3O/c9-7(10,14-15-13)8(11,12)16-6-4-2-1-3-5-6/h1-5H |
InChI 键 |
OYCBEZIGGPVRBF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC(C(N=[N+]=[N-])(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


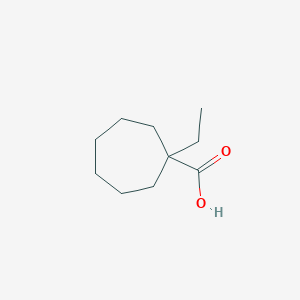
![4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane](/img/structure/B15300094.png)
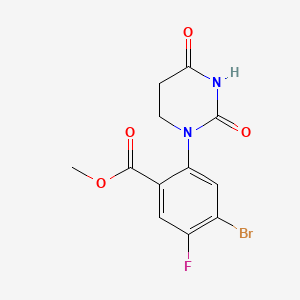
![Dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B15300117.png)
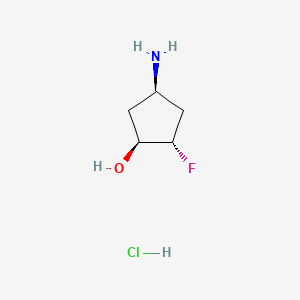
![5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one](/img/structure/B15300126.png)
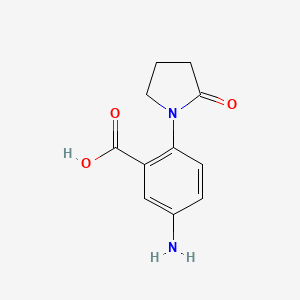
![[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B15300134.png)
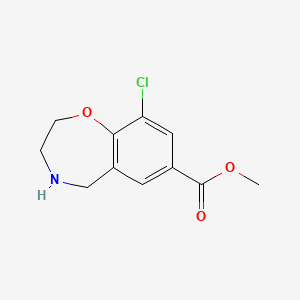
![6-Azaspiro[2.6]nonane hydrochloride](/img/structure/B15300143.png)
![1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15300146.png)
![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15300152.png)
